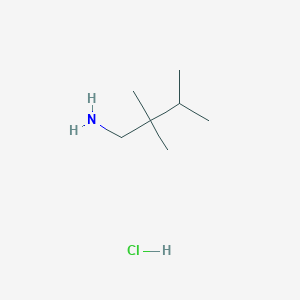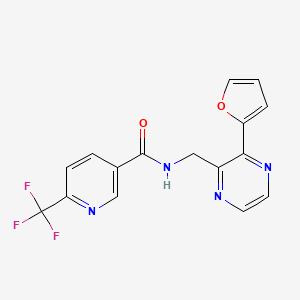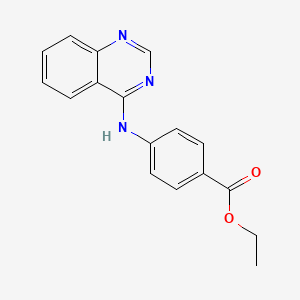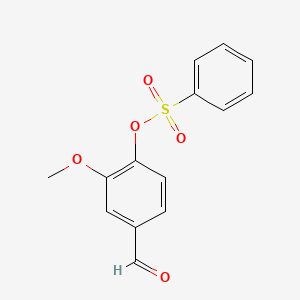
4-Formyl-2-methoxyphenyl benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Formyl-2-methoxyphenyl benzenesulfonate” is a chemical compound with the molecular formula C14H12O5S . It has an average mass of 292.307 Da and a monoisotopic mass of 292.040558 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with formyl, methoxyphenyl, and benzenesulfonate groups .Physical And Chemical Properties Analysis
“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 489.2±45.0 °C at 760 mmHg, and a flash point of 249.7±28.7 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .Applications De Recherche Scientifique
Novel Chiral Compounds
Research has shown that 4-Formyl-2-methoxyphenyl benzenesulfonate can be involved in the synthesis of novel chiral compounds. For instance, a study described the unexpected formation of a chiral compound (R and S) 1-(2-benzyloxy-3-methoxyphenyl)-2,2,2-trichloroethyl benzenesulfonate, highlighting its potential in chiral chemistry (Al–Douh, 2012).
Crystal Structures in Nonlinear Optics
This compound is also relevant in the preparation of crystal structures with applications in nonlinear optics. A study detailed the preparation of 4-amino-1-methylpyridinium benzenesulfonate salts, indicating their potential in advanced optical applications (Anwar et al., 2000).
Catalysis in Polymerization
This compound plays a role in catalysis, particularly in polymerization processes. A research article discussed the use of derivatives of this compound in palladium aryl sulfonate phosphine catalysts for copolymerizing acrylates with ethene, indicating its significance in polymer chemistry (Skupov et al., 2007).
Supramolecular Assembly
The compound is instrumental in studying noncovalent interactions in supramolecular architectures. Research exploring the solid-state structures of 2- and 4-formylphenyl arylsulfonates demonstrated the importance of halogen-bonding interactions, contributing to our understanding of molecular assembly (Andleeb et al., 2018).
Biological Applications
In the field of biology, derivatives of this compound have been synthesized and studied for their antibacterial properties against various strains like Escherichia coli, demonstrating their potential in medicinal chemistry (Abbasi et al., 2019).
Orientations Futures
Mécanisme D'action
Mode of Action
It is known that the compound contains two benzene rings , which may interact with its targets through π-π stacking, a common interaction in biological systems involving aromatic rings.
Biochemical Pathways
The compound has been synthesized using vanillin, an important biomass-based platform chemical for aromatic polymers synthesis . This suggests potential involvement in pathways related to aromatic polymers.
Propriétés
IUPAC Name |
(4-formyl-2-methoxyphenyl) benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5S/c1-18-14-9-11(10-15)7-8-13(14)19-20(16,17)12-5-3-2-4-6-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLSOSVOQLTGDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2953024.png)
![Dimethyl 2-[[5-(phenylsulfanylmethyl)furan-2-carbonyl]amino]benzene-1,4-dicarboxylate](/img/structure/B2953026.png)
![6-cyclopropyl-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2953027.png)

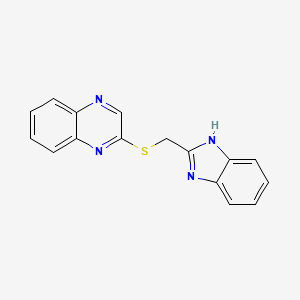
![4-methylbenzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B2953031.png)
![8-(4-fluorophenyl)-3-(3-((4-fluorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2953032.png)

![1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanone](/img/structure/B2953037.png)
